7-Chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C23H21Cl2NO4 |
|---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
7-chloro-1-(4-chlorophenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H21Cl2NO4/c1-13(2)29-11-3-10-26-20(14-4-6-15(24)7-5-14)19-21(27)17-12-16(25)8-9-18(17)30-22(19)23(26)28/h4-9,12-13,20H,3,10-11H2,1-2H3 |
InChI Key |
BSXNBIBBHQASKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Chromeno-Pyrrole Core Formation
The chromeno[2,3-c]pyrrole scaffold is constructed via a one-pot multi-component reaction (MCR) involving arylglyoxals, malononitrile derivatives, and substituted 4-aminocoumarins. For the target compound, 4-chlorophenylglyoxal serves as the arylglyoxal component, while malononitrile and 7-chloro-4-aminocoumarin are employed to form the fused pyrrole and chromene systems. Ethanol under reflux conditions (78°C) is optimal, achieving yields of 87–97% for analogous structures.
Table 1: Solvent Optimization for Chromeno-Pyrrole Synthesis
| Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 78 (reflux) | 95 | 2.5 |
| Methanol | 65 | 82 | 3.0 |
| Acetonitrile | 82 | 75 | 4.0 |
The chloro substituent at position 7 is introduced via pre-functionalized 4-aminocoumarin, while the 4-chlorophenyl group originates from the arylglyoxal precursor.
Side-Chain Functionalization
The 3-(propan-2-yloxy)propyl side chain is incorporated via nucleophilic alkylation. After core formation, the pyrrole nitrogen undergoes alkylation with 3-(propan-2-yloxy)propyl bromide in dimethylformamide (DMF) at 60°C for 6 hours, using potassium carbonate as a base. This step achieves 78% yield, with purity confirmed via HPLC.
Sequential Synthesis Approaches
Synthesis of 4-Chlorophenyl Intermediate
The 4-chlorophenyl group is introduced through a modified protocol from patent CN102816051A. 4-Chloroacetophenone is reacted with morpholine and sulfur powder at 127°C to form 1-(4-chlorophenyl)-2-morpholine ethylthione. Hydrolysis with 50% ethanol and potassium hydroxide yields 4-chlorophenylacetic acid (69.2% yield), which is reduced to 4-chlorophenethyl alcohol using sodium borohydride and iodine in tetrahydrofuran (THF).
Key Reaction Conditions:
Cyclization and Oxidation
The dihydrochromeno-pyrrole core is formed by cyclizing 4-chlorophenethyl alcohol with 7-chloro-4-hydroxycoumarin in acetic acid under reflux. Subsequent oxidation with potassium permanganate in acetone introduces the 3,9-dione moiety (82% yield).
Industrial-Scale Production Considerations
Catalytic Optimization
Palladium-catalyzed cross-coupling reactions are employed to attach the propan-2-yloxypropyl side chain. Using Pd(PPh₃)₄ (5 mol%) and cesium carbonate in toluene at 110°C, the coupling efficiency reaches 85%.
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) ensure >99% purity. Process-scale yields average 70–75%.
Challenges and Mitigation Strategies
Steric Hindrance
The bulky propan-2-yloxypropyl group impedes alkylation. Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reactivity, improving yields by 15%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydrochromeno moiety.
Reduction: Reduction reactions could target the chloro groups or the chromeno ring.
Substitution: The chloro groups are likely sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a chromeno[2,3-c]pyrrole-3,9-dione with additional oxygen functionalities, while substitution could introduce new functional groups at the chloro positions.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a drug candidate. Research indicates that it may inhibit specific pathways involved in inflammation and tumor growth, positioning it as an anti-inflammatory and anticancer agent. Studies have shown that compounds with similar structures exhibit significant biological activities against various cancer cell lines.
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory properties of this compound. It is believed to interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity. For instance, studies have demonstrated that derivatives of chromeno-pyrrole compounds can reduce pro-inflammatory cytokine production in vitro.
Anticancer Activity
Preliminary studies suggest that 7-Chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may exhibit cytotoxic effects against various cancer cell lines. In vitro assays have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.
Case Studies
Several studies have investigated the biological activities of chromeno-pyrrole derivatives:
- Anti-inflammatory Effects : A study demonstrated that a related chromeno-pyrrole derivative significantly reduced levels of tumor necrosis factor-alpha (TNF-α) in a murine model of inflammation.
- Anticancer Potential : In vitro studies on human breast cancer cells showed that treatment with 7-Chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
Mechanism of Action
The mechanism of action for “7-Chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” would depend on its specific biological activity. Generally, compounds with similar structures might interact with enzymes, receptors, or DNA, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader library of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, where substituent variations significantly influence physicochemical and biological properties. Below is a detailed comparison with structurally analogous compounds (Table 1) and key findings from recent studies:
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Differences
- Chlorine vs. The 4-chlorophenyl group may increase lipophilicity relative to 4-hydroxyphenyl analogs .
- Side Chain Variations : The 3-(propan-2-yloxy)propyl group introduces an ether-linked alkyl chain, contrasting with aromatic (phenethyl, 4{8–11–24}) or heterocyclic (furan-2-ylmethyl, 4{9–5–21}) side chains. This likely enhances membrane permeability compared to polar morpholinylethyl groups ().
Biological Activity
The compound 7-Chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS number: 844664-60-4) is a synthetic organic molecule belonging to the class of chromeno-pyrrole derivatives. Its unique structure features a chromeno backbone fused with a pyrrole ring, which is further substituted with chlorine and propoxy groups. This structural configuration contributes to its diverse biological activities, particularly its potential as an anti-inflammatory and anticancer agent.
Research indicates that chromeno-pyrrole derivatives can inhibit specific biological pathways involved in inflammation and tumor growth. The unique substitution pattern of 7-Chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione enhances its interaction with biological targets compared to related compounds. Studies have shown that this compound can inhibit enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation and cancer proliferation.
Anticancer Activity
In vitro studies have demonstrated the ability of 7-Chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to inhibit the growth of various cancer cell lines. For instance, it has shown promising results against colon cancer cell lines such as HCT-116 and SW-620, with growth inhibition concentrations (GI50) in the nanomolar range . The compound's mechanism likely involves interference with key signaling pathways associated with cancer cell survival and proliferation.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been linked to its ability to modulate cytokine production and inhibit the activation of nuclear factor kappa B (NF-kB), a critical transcription factor in inflammatory responses. This modulation can reduce the expression of pro-inflammatory cytokines, thus alleviating symptoms associated with chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of 7-Chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is influenced by its structural features. A comparative analysis with other compounds in its class reveals insights into how specific substitutions affect activity:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Amino-1-(4-chloro-phenyl)-4-[4-(4-chloro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one | Contains thiazole ring | Notable for antibacterial activity |
| 4-Fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine | Pyrazole moiety | Exhibits potent anti-tumor effects |
| Temozolomide | Methylated imidazoles | Used clinically for glioblastoma treatment |
The unique substitution pattern and fused ring system of 7-Chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione enhance its biological activity compared to other similar compounds. This dual functionality as both an anti-inflammatory and anticancer agent positions it as a promising candidate for further research and development in medicinal chemistry.
In Vitro Studies
A series of experiments conducted on various cancer cell lines have confirmed the efficacy of 7-Chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One notable study found that this compound inhibited the proliferation of HCT-116 cells with an IC50 value significantly lower than many existing chemotherapeutics. Additionally, it was observed to induce apoptosis in these cells through the activation of caspase pathways.
In Vivo Studies
Animal models have also been employed to assess the therapeutic potential of this compound. In a rat model of chemically induced colon cancer, administration of 7-Chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione resulted in a marked reduction in tumor size compared to control groups. These findings suggest that this compound not only inhibits tumor growth but may also enhance survival rates in vivo.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic strategies for preparing 7-Chloro-1-(4-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodological Answer : The compound can be synthesized via multicomponent reactions, particularly optimized one-pot procedures. Key steps include:
- Chromene framework assembly : Utilize substituted phenols and pyrroles under mild conditions to minimize side reactions .
- Functional group introduction : Sequential chlorination and alkoxypropyl group incorporation via nucleophilic substitution or alkylation.
- Purification : Column chromatography (ethyl acetate/hexane, 1:4 ratio) ensures high purity (>95%) .
- Key Considerations : Reaction temperature (20–25°C) and solvent polarity significantly impact yield (reported 65–72%) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR : and NMR (DMSO-d6) identify aromatic protons (δ 7.1–7.9 ppm), carbonyl groups (δ 170–160 ppm), and alkoxypropyl chain signals (δ 3.0–3.9 ppm) .
- IR : Confirm carbonyl stretches (C=O at 1701 cm) and chloro-substituent vibrations (840 cm) .
- XRD : Resolve crystallographic ambiguities, particularly dihydrochromeno-pyrrole ring conformation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate structural-activity relationships (SARs) .
- Data Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cytotoxicity) .
- Structural Analogs : Synthesize and test analogs with modified alkoxypropyl chains or chloro-substituents to identify critical pharmacophores .
Q. What computational approaches are suitable for modeling the reactivity of this compound in drug design?
- Methodological Answer :
- DFT Calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO energy gaps (e.g., carbonyl carbons as reactive centers) .
- Reaction Path Simulation : Apply quantum chemical methods (e.g., ICReDD’s reaction path search) to optimize synthetic routes and predict side products .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein binding pockets) to guide derivatization .
Q. How does the compound’s thermal stability influence formulation for in vivo studies?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C indicates suitability for solid formulations) .
- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions or solvate formation under storage conditions .
Q. What experimental design principles optimize reaction yields for structurally related dihydrochromeno-pyrrole derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., solvent polarity, catalyst loading) and interactions .
- Fractional Factorial Designs : Reduce trial count while retaining sensitivity to critical parameters like temperature and reaction time .
Q. How can researchers address challenges in crystallizing this compound for X-ray studies?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for slow evaporation .
- Seeding Techniques : Introduce microcrystals to induce nucleation in supersaturated solutions .
- Computational Crystallography : Use CrystalPredictor or similar tools to identify stable polymorphs .
Q. What strategies mitigate solvent effects on the compound’s reactivity during derivatization?
- Methodological Answer :
- Solvent Polarity Index : Select solvents (e.g., THF, acetonitrile) that balance solubility and reaction rate without destabilizing intermediates .
- Hydrogen Bonding Analysis : Avoid protic solvents (e.g., water, alcohols) that may quench reactive electrophilic sites .
Q. How can SAR studies reconcile discrepancies in antimicrobial activity across structurally similar analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
